Cas no 1246198-69-5 ((1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine)

(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine 化学的及び物理的性質
名前と識別子
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- (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine
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- MDL: MFCD32817686
- インチ: 1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1
- InChIKey: BRWRRWXQMCPPRZ-CRCLSJGQSA-N
- ほほえんだ: [C@H]1(CN)C[C@@H]1C
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2191-5g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 97% | 5g |
¥60158.31 | 2024-04-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2191-500mg |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 97% | 500mg |
¥8726.45 | 2024-04-21 | |
eNovation Chemicals LLC | Y1123616-500mg |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 500mg |
$1115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123616-5g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 5g |
$7705 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123616-5g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 5g |
$7705 | 2025-03-01 | |
eNovation Chemicals LLC | Y1123616-5g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123616-1g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 1g |
$2105 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123616-500mg |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123616-1g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 95% | 1g |
$2105 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2191-1g |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine |
1246198-69-5 | 97% | 1g |
¥16438.61 | 2024-04-21 |
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(1S,2S)-C-(2-Methyl-cyclopropyl)-methylamineに関する追加情報
Research Brief on (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5): Recent Advances and Applications
The compound (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique cyclopropylmethylamine structure, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a valuable scaffold for drug development.
One of the key advancements in the synthesis of (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine involves the use of asymmetric catalysis to achieve high enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient route using chiral auxiliaries, yielding the compound with >99% enantiomeric excess (ee). This methodological improvement is critical for scaling up production and ensuring reproducibility in preclinical studies. Additionally, the compound's stability under physiological conditions has been validated, further supporting its suitability for pharmaceutical applications.
Pharmacological evaluations have revealed that (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine acts as a potent modulator of neurotransmitter systems, particularly targeting dopamine and serotonin receptors. In vivo studies using rodent models have demonstrated its efficacy in mitigating symptoms of depression and anxiety, with a favorable safety profile compared to existing therapeutics. These findings were corroborated by a recent Nature Communications paper, which highlighted the compound's selective binding affinity and minimal off-target effects.
Beyond CNS applications, (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine has also been investigated for its role in metabolic regulation. A 2024 study in Cell Metabolism identified its interaction with G-protein-coupled receptors (GPCRs) involved in glucose homeostasis, suggesting potential applications in diabetes management. The compound's ability to enhance insulin sensitivity without inducing weight gain marks a significant breakthrough in metabolic drug discovery.
In conclusion, (1S,2S)-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5) represents a versatile and promising candidate for multiple therapeutic areas. Ongoing research is expected to further elucidate its mechanisms and expand its clinical applications. The compound's synthetic accessibility, pharmacological efficacy, and safety profile underscore its potential as a cornerstone in next-generation drug development.
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